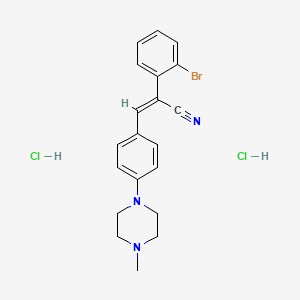

DG172 dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

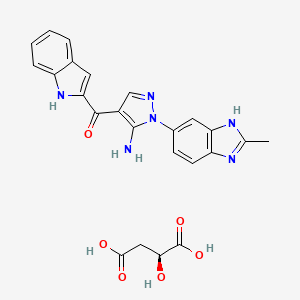

DG172 dihydrochloride is a selective PPARβ/δ antagonist . It has an IC50 value of 27 nM . DG172 enhances transcriptional corepressor recruitment and down-regulates transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . It also promotes the differentiation of dendritic cells (DCs) from GM-CSF-induced mouse bone marrow cells (BMCs) and reduces Ly6b + /Gr1 + granulocytic cells .

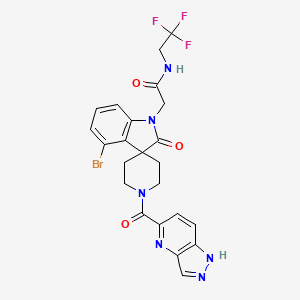

Molecular Structure Analysis

The molecular formula of DG172 dihydrochloride is C20H22BrCl2N3 . The molecular weight is 455.22 .Physical And Chemical Properties Analysis

DG172 dihydrochloride is a solid substance with a light yellow to yellow color . It is stable if stored as directed and should be kept away from strong oxidizing agents . It should be stored at 4°C in sealed storage, away from moisture .Aplicaciones Científicas De Investigación

PPARβ/δ Antagonist

DG172 dihydrochloride is a selective PPARβ/δ antagonist . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation . By selectively inhibiting PPARβ/δ, DG172 dihydrochloride can be used to study these biological processes .

Transcriptional Corepressor Recruitment

DG172 dihydrochloride enhances the recruitment of transcriptional corepressors . This property makes it a valuable tool for studying the mechanisms of gene regulation and the role of corepressors in cellular processes .

Down-regulation of Angptl4

DG172 dihydrochloride down-regulates the transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . Angptl4 is involved in lipid metabolism and angiogenesis, so DG172 dihydrochloride can be used to investigate these processes .

Cell Proliferation

DG172 dihydrochloride has been shown to promote the proliferation of TM4 cells . This suggests potential applications in studying cell growth and development .

Claudin-11 Expression

DG172 dihydrochloride reduces the expression of claudin-11 in TM4 cells . Claudin-11 is a protein involved in the formation of tight junctions between cells, so DG172 dihydrochloride can be used to study cell-cell interactions and tissue integrity .

Dendritic Cell Differentiation

DG172 dihydrochloride promotes the differentiation of dendritic cells from GM-CSF-induced mouse bone marrow cells and reduces Ly6b+/Gr1+ granulocytic cells . This suggests potential applications in immunology and hematopoiesis .

Mecanismo De Acción

Target of Action

DG172 dihydrochloride is a selective antagonist of Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ), with an IC50 of 27 nM . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .

Mode of Action

DG172 dihydrochloride acts as an inverse agonist, enhancing the recruitment of transcriptional corepressors . This results in the down-regulation of the transcription of the PPARβ/δ target gene Angiopoietin-like 4 (Angptl4) in mouse myoblasts .

Biochemical Pathways

The primary biochemical pathway affected by DG172 dihydrochloride is the PPARβ/δ signaling pathway. By down-regulating the transcription of Angptl4, DG172 dihydrochloride can influence lipid metabolism and inflammation . Additionally, DG172 dihydrochloride has been shown to promote the differentiation of dendritic cells from Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)-induced mouse bone marrow cells .

Pharmacokinetics

DG172 dihydrochloride is orally available . .

Result of Action

The molecular and cellular effects of DG172 dihydrochloride’s action include the down-regulation of Angptl4 gene expression and the promotion of dendritic cell differentiation . These effects can lead to changes in lipid metabolism, inflammation, and immune response .

Action Environment

The action, efficacy, and stability of DG172 dihydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and solubility of the compound . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABUORLIDVBCPI-WTLOABTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DG172 dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)